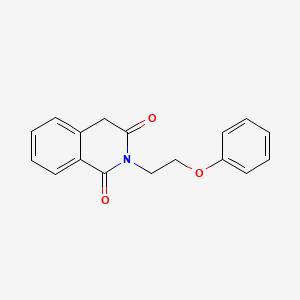
2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione is a chemical compound that belongs to the class of isoquinolinediones. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Cyclization Reactions and Synthesis
Isoquinoline derivatives are explored for their unique cyclization reactions. For example, the study on cyclization reactions leading to the synthesis of isoquinolin-11-one derivatives highlights the synthetic utility of isoquinoline structures in creating complex molecules (Ando, Tokoroyama, & Kubota, 1974).
Antitumor Agents
Isoquinoline derivatives have been designed and evaluated for their antitumor properties. A study on the design, synthesis, and biological evaluation of new pyridoisoquinolindione derivatives showed potent cytotoxic activity, indicating their potential as antitumor agents (Bolognese et al., 2004).
Inhibitors of HIV-1 Integrase and Reverse Transcriptase
Research on magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones revealed their inhibition of HIV-1 integrase and reverse transcriptase, demonstrating their potential in HIV treatment (Billamboz et al., 2011).
CDK4 Inhibitors
Isoquinoline-1,3(2H,4H)-diones have been identified as potent and selective inhibitors of cyclin-dependent kinase 4, highlighting their therapeutic potential in cancer treatment (Tsou et al., 2009).
Electrochromic Applications
The study on electron-deficient pyrrolo-acenaphtho-pyridazine-dione based conjugated polymers for electrochromic applications indicates the relevance of isoquinoline derivatives in materials science, particularly in developing electrochromic devices (Cho et al., 2015).
Propriétés
IUPAC Name |
2-(2-phenoxyethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-12-13-6-4-5-9-15(13)17(20)18(16)10-11-21-14-7-2-1-3-8-14/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEJPQHPSXPNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)
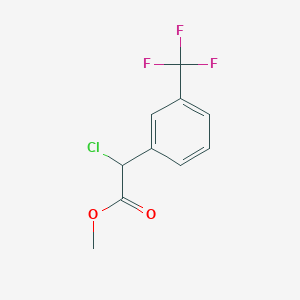
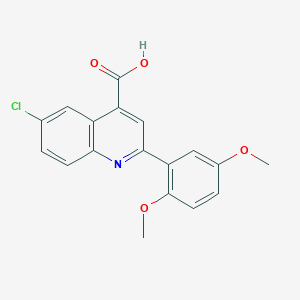
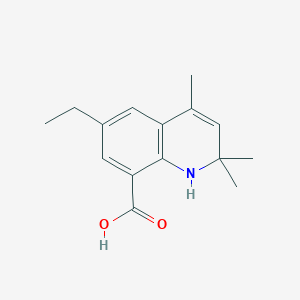
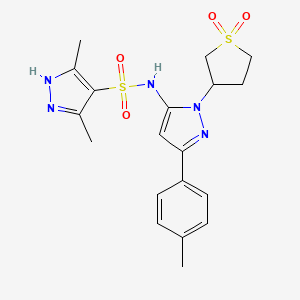
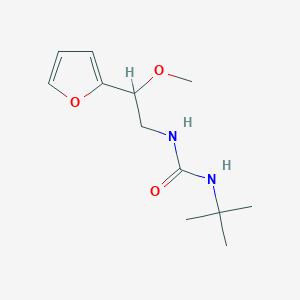
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)
![[(2-Phenylethyl)carbamoyl]methyl 2,6-difluorobenzoate](/img/structure/B2650248.png)
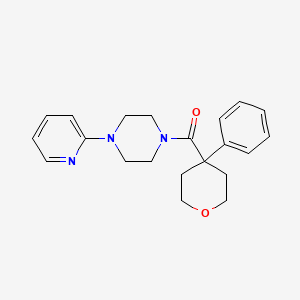
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2650250.png)
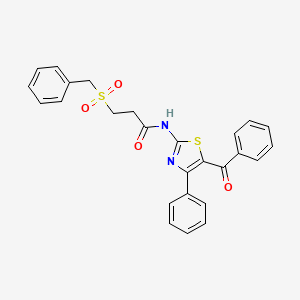
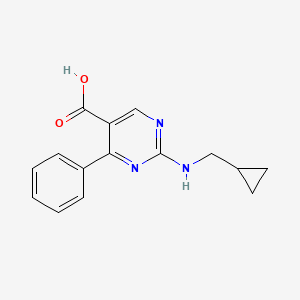
![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2650254.png)